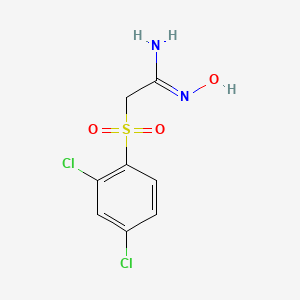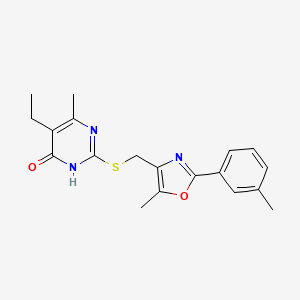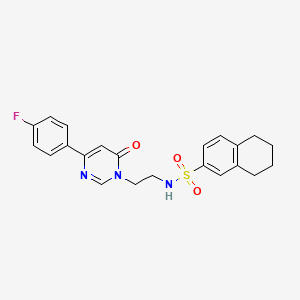
N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule with several functional groups, including a pyrimidine ring, a fluorophenyl group, an ethyl group, a tetrahydronaphthalene group, and a sulfonamide group. These functional groups could potentially give the compound a variety of interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrimidine ring and the fluorophenyl group, for example, would contribute to the compound’s aromaticity, while the sulfonamide group could potentially form hydrogen bonds .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a fluorophenyl group could potentially increase the compound’s lipophilicity, which could in turn affect its solubility and distribution in the body .Applications De Recherche Scientifique
Facile Synthesis for PET Tracer Precursors
One application involves the synthesis of novel sulfonamide derivatives for use as precursors in positron emission tomography (PET) tracer production. For instance, a study detailed the synthesis of a pyrimidinyl sulfonamide derivative, highlighting its potential as an intermediate for PET tracers due to its efficient radiochemical yield and moderate synthesis steps, pointing towards its utility in medical imaging and diagnostics (Gebhardt & Saluz, 2012).
Development of Thromboxane Receptor Antagonists
Research on derivatives of known thromboxane A2 prostanoid (TP) receptor antagonists has led to the discovery of compounds with remarkable potency, some of which show long-lasting inhibition of TP receptor signaling. This work suggests potential applications in developing antithromboxane therapies for conditions like thrombosis or cardiovascular diseases (Wang et al., 2014).
Retinoid X Receptor (RXR)-Selective Agonists
Another area of application is in the synthesis and evaluation of sulfonic acid analogues for selective retinoid X receptor (RXR) agonism. Research indicates that modifications of potent RXR agonists could lead to improved biological selectivity and potency, offering insights into the development of therapies for diseases like cutaneous T-cell lymphoma (Heck et al., 2016).
Herbicidal Activity of Sulfonamide Derivatives
The synthesis of optically active sulfonamide derivatives has shown that specific enantiomers possess significant herbicidal activity, suggesting applications in agriculture for pest and weed management. This highlights the chemical's potential utility in developing new, more effective herbicides (Hosokawa et al., 2001).
Antibacterial and Antimicrobial Agents
Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized for use as antibacterial agents. These compounds have shown high activities against various bacteria, indicating their potential in addressing antibiotic resistance and developing new antibacterial therapies (Azab et al., 2013).
Safety and Hazards
The safety and hazards associated with this compound would depend on several factors, including its physical and chemical properties, its mechanism of action, and the way it is used. For example, many compounds that contain a fluorophenyl group are relatively non-toxic, but some can be harmful if ingested or inhaled .
Propriétés
IUPAC Name |
N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3S/c23-19-8-5-17(6-9-19)21-14-22(27)26(15-24-21)12-11-25-30(28,29)20-10-7-16-3-1-2-4-18(16)13-20/h5-10,13-15,25H,1-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKSORRDJLOFVNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=NC(=CC3=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


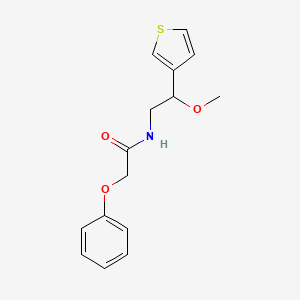
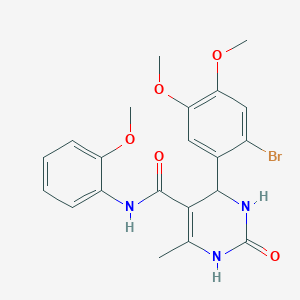
![2-[(Methylamino)(sulfanyl)methylene]malononitrile](/img/structure/B2670500.png)
![2,3-Dihydroindole-2-one-3-spiro-2'-(7'-benzyl-6',8'-dioxo-5-methyl-3,7-diazabicyclo[3.3.0]octane)](/img/structure/B2670501.png)
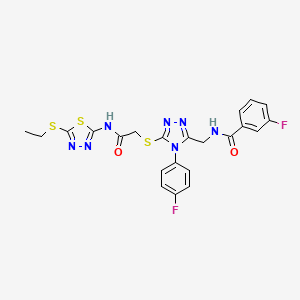

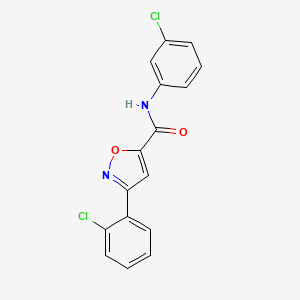

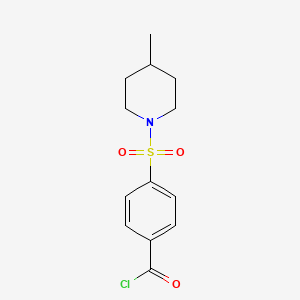
![2-[3-(3,4-Dimethoxyphenyl)-2-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2670508.png)
